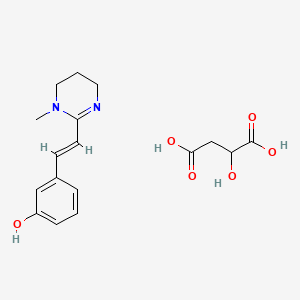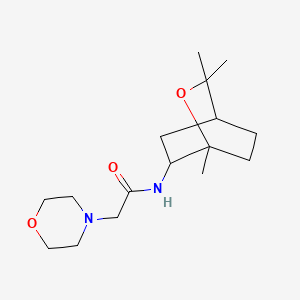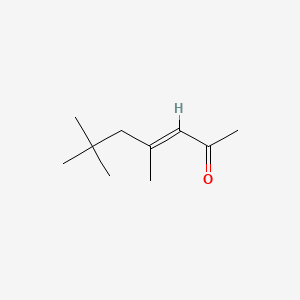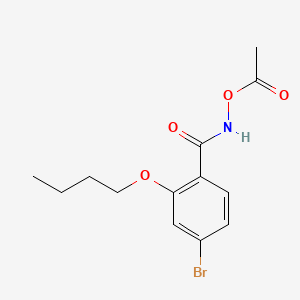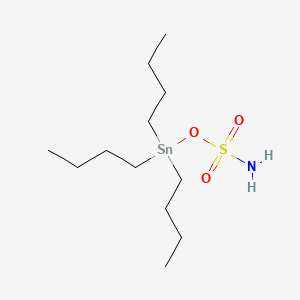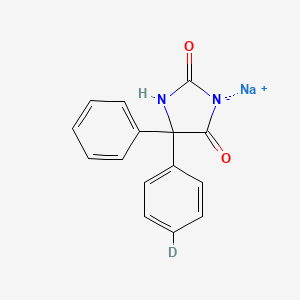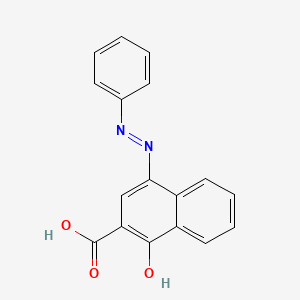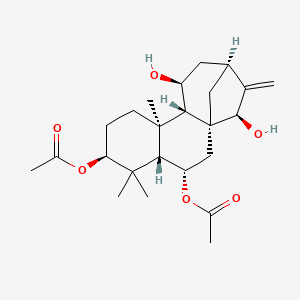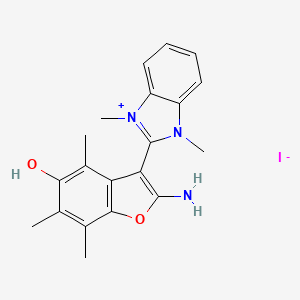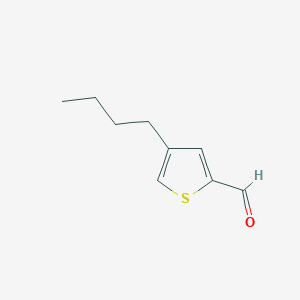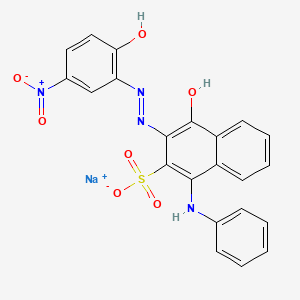
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate is a synthetic azo dye. It is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator. The compound is characterized by its complex structure, which includes both aromatic and azo groups, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate typically involves the diazotization of 2-methoxy-5-nitroaniline followed by coupling with N-phenyl-γ-acid. The reaction conditions require precise control of temperature and pH to ensure the successful formation of the azo bond .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale diazotization and coupling reactions, with careful monitoring to maintain the quality and consistency of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used
Applications De Recherche Scientifique
Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing for its vibrant and stable color properties
Mécanisme D'action
The compound exerts its effects primarily through its azo and hydroxyl groups. The azo group can participate in electron transfer reactions, while the hydroxyl groups can form hydrogen bonds with various substrates. These interactions enable the compound to act as a pH indicator and a dye. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques .
Comparaison Avec Des Composés Similaires
- 5-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
- 4-Hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)-7-(phenylamino)-2-naphthalenesulfonic acid sodium salt
Comparison: Sodium 4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)(phenylamino)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher stability and a broader range of applications in various fields .
Propriétés
Numéro CAS |
94247-73-1 |
|---|---|
Formule moléculaire |
C22H15N4NaO7S |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
sodium;1-anilino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C22H16N4O7S.Na/c27-18-11-10-14(26(29)30)12-17(18)24-25-20-21(28)16-9-5-4-8-15(16)19(22(20)34(31,32)33)23-13-6-2-1-3-7-13;/h1-12,23,27-28H,(H,31,32,33);/q;+1/p-1 |
Clé InChI |
NDGWXZGUWCTGKF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


